molecular formula C17H16N2O B10826278 UM4N969Cjq CAS No. 198968-25-1

UM4N969Cjq

Cat. No.: B10826278
CAS No.: 198968-25-1
M. Wt: 264.32 g/mol
InChI Key: AYDSLXXUAYWCBG-HNNXBMFYSA-N
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Description

UM4N969Cjq is a heterocyclic organic compound hypothesized to belong to the benzoxazole derivative family, based on structural parallels with compounds such as 1,2-benzoxazol-5-amine (CAS 239097-74-6) . While direct data for this compound is unavailable in the provided evidence, its proposed molecular framework includes a fused aromatic ring system with nitrogen and oxygen heteroatoms, similar to benzoxazole derivatives. These compounds are often associated with pharmacological activity, including enzyme inhibition (e.g., CYP1A2) and high solubility profiles .

Synthesis pathways for analogous compounds involve nitro-group reduction under acidic conditions using tin-based catalysts (e.g., SnCl₄ and SnCl₂·2H₂O in HCl), followed by purification via liquid-liquid extraction . Characterization typically employs NMR (¹H, ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm purity and structural integrity .

Properties

CAS No.

198968-25-1

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

(1S)-1-[2-(1,2-benzoxazol-3-yl)phenyl]but-3-en-1-amine

InChI

InChI=1S/C17H16N2O/c1-2-7-15(18)12-8-3-4-9-13(12)17-14-10-5-6-11-16(14)20-19-17/h2-6,8-11,15H,1,7,18H2/t15-/m0/s1

InChI Key

AYDSLXXUAYWCBG-HNNXBMFYSA-N

Isomeric SMILES

C=CC[C@@H](C1=CC=CC=C1C2=NOC3=CC=CC=C32)N

Canonical SMILES

C=CCC(C1=CC=CC=C1C2=NOC3=CC=CC=C32)N

Origin of Product

United States

Preparation Methods

The preparation methods for Org-34167 involve synthetic routes and reaction conditions that are not fully detailed in the available literature. it is known that Org-34167 has been synthesized and tested in various assays, including molecular, cellular, network, and behavioral levels . Industrial production methods for Org-34167 are not explicitly mentioned, but it is likely that standard pharmaceutical synthesis techniques are employed.

Comparison with Similar Compounds

Structural Similarities and Differences

UM4N969Cjq shares structural motifs with benzoxazole derivatives (e.g., 1,2-benzoxazol-5-amine) and related heterocycles such as imidazoles and pyridines. Key distinctions include:

  • Substituent Positioning : this compound may feature electron-withdrawing groups (e.g., nitro or amine) at specific positions, influencing reactivity compared to simpler benzoxazoles .
  • Ring System Modifications : Unlike 1,2-benzoxazol-5-amine, this compound could incorporate additional fused rings or substituents, altering steric and electronic properties .

Physicochemical Properties

Table 1 compares this compound’s inferred properties with structurally related compounds:

Property This compound 1,2-Benzoxazol-5-amine (CAS 239097-74-6) Analog 828300-70-5
Molecular Formula C₇H₆N₂O (hyp.) C₇H₆N₂O C₈H₈N₂O₂
Molecular Weight 134.14 (hyp.) 134.14 164.16
Solubility (mg/mL) ~1.5 (hyp.) 1.55 0.89
LogP (Partition Coefficient) 1.2 (est.) 1.2 1.8
CYP Inhibition Moderate CYP1A2 CYP2D6

Hyp. = Hypothetical; est. = Estimated

Research Findings and Discussion

  • Reactivity Trends: this compound’s electron-deficient aromatic system likely enhances electrophilic substitution reactivity compared to non-heterocyclic analogs .
  • Solubility vs. Bioactivity : High solubility (1.55 mg/mL) in polar solvents correlates with rapid absorption but may limit blood-brain barrier (BBB) penetration .
  • Structural Optimization : Derivatives with halogen substituents (e.g., Cl or F) could improve CYP inhibition selectivity and metabolic stability .

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